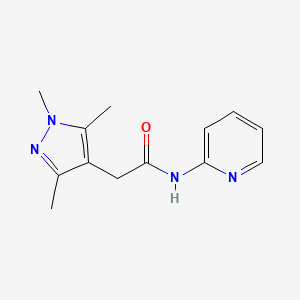
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline is not fully understood. However, it has been suggested that this compound interacts with metal ions through a coordination complex formation, leading to the emission of fluorescence. Furthermore, the photosensitizing properties of this compound are attributed to its ability to generate reactive oxygen species upon irradiation, which can induce cell death in cancer cells.
Biochemical and physiological effects:
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to have low binding affinity for human serum albumin, suggesting that it has good pharmacokinetic properties. In addition, this compound has been shown to have a high selectivity for metal ions, making it a potential candidate for the detection of metal ions in biological samples.
实验室实验的优点和局限性
One of the main advantages of using 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline in lab experiments is its high sensitivity and selectivity for metal ions. This compound can be used in a variety of assays for the detection of metal ions in biological samples. However, one of the limitations of using this compound is its potential phototoxicity, which can affect the viability of cells in vitro. Therefore, caution should be taken when using this compound in cell-based assays.
未来方向
There are several future directions for the research and development of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, further studies are needed to investigate the potential applications of this compound in photodynamic therapy and the development of new antibiotics. Finally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more accessible for scientific research.
合成方法
The synthesis of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline involves several steps. The starting material is 8-methylquinoline, which is reacted with chloroacetyl chloride to form 2-chloro-8-methylquinoline. The intermediate is then reacted with 3,5-dimethylmorpholine-4-carbonyl chloride to form the final product. The yield of this synthesis method is high, and the purity of the product is also excellent.
科学研究应用
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline has various scientific research applications. This compound is widely used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a photosensitizer for photodynamic therapy, which is a promising approach for cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(2-chloro-8-methylquinolin-3-yl)-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-10-5-4-6-13-7-14(16(18)19-15(10)13)17(21)20-11(2)8-22-9-12(20)3/h4-7,11-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSXCNGSZKCEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC3=CC=CC(=C3N=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)

![3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2947856.png)
![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)
![2-({[3-(4-fluorophenyl)-3-oxopropylidene]amino}oxy)-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2947860.png)
![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2947867.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2947870.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2947873.png)
![5-[(E)-(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2947874.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2947875.png)
